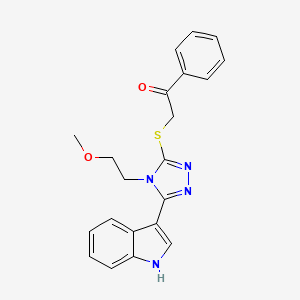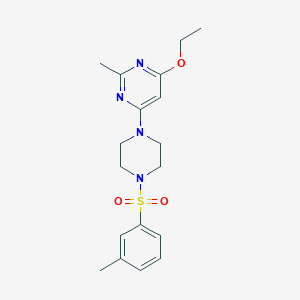
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a subtype of the nAChR family that is widely expressed in the central nervous system (CNS) and plays a critical role in various physiological processes.
作用機序
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride acts as a selective agonist of the α7 nAChR subtype, which is a ligand-gated ion channel that is widely expressed in the CNS. When 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride binds to the α7 nAChR, it induces a conformational change that opens the ion channel, allowing the influx of positively charged ions such as calcium and sodium into the cell. This influx of ions leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play critical roles in various physiological processes.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a range of biochemical and physiological effects, including increased neuronal activity, enhanced synaptic plasticity, and improved cognitive function. 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to have neuroprotective effects in animal models of CNS disorders, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several advantages as a research tool, including its selectivity for the α7 nAChR subtype, its ability to activate this receptor subtype in a dose-dependent manner, and its relatively long half-life in vivo. However, 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride also has several limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and its potential applications in scientific research. One area of interest is the development of new compounds that are more potent and selective agonists of the α7 nAChR subtype. Another area of interest is the investigation of the therapeutic potential of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and related compounds in animal models of CNS disorders. Finally, there is a need for further research on the biochemical and physiological effects of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and related compounds, particularly with regard to their potential neuroprotective effects.
合成法
The synthesis of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with 3,5-dimethylpiperidin-1-amine to form the intermediate 1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol. The final step involves the conversion of this intermediate to the hydrochloride salt form of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride.
科学的研究の応用
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The α7 nAChR subtype has been implicated in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to activate α7 nAChRs in the brain, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play critical roles in cognitive function, learning, and memory.
特性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-5-6-18(16(4)8-13)21-12-17(20)11-19-9-14(2)7-15(3)10-19;/h5-6,8,14-15,17,20H,7,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLWXVZPYUQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2886667.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)

![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)


![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
